molecular formula C14H18ClNO2 B1671869 Indeloxazine hydrochloride CAS No. 65043-22-3

Indeloxazine hydrochloride

Cat. No.: B1671869
CAS No.: 65043-22-3
M. Wt: 267.75 g/mol
InChI Key: KEBHLNDPKPIPLI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indeloxazine hydrochloride primarily targets the serotonin transporter (SERT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action.

Mode of Action

This compound acts as a serotonin releasing agent and a norepinephrine reuptake inhibitor . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neuron signaling. As a serotonin releasing agent, it induces the release of serotonin into the synaptic cleft, enhancing serotonergic neurotransmission . It also acts as an NMDA receptor antagonist , which can modulate glutamatergic neurotransmission .

Biochemical Pathways

This compound affects the monoaminergic neurotransmission pathway by modulating the levels of serotonin and norepinephrine . It also influences the cholinergic system by enhancing acetylcholine release in the forebrain through activation of the 5-HT4 receptor . The modulation of these neurotransmitter systems can lead to various downstream effects, including potential antidepressant and neuroprotective effects .

Result of Action

The modulation of serotonin, norepinephrine, and acetylcholine levels by this compound can result in various molecular and cellular effects. It has been found to possess nootropic, neuroprotective, anticonvulsant, and antidepressant-like effects in animal models . These effects are likely due to the enhanced neurotransmission in the brain resulting from the drug’s action.

Safety and Hazards

When handling Indeloxazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

Several papers have been published on this compound. One paper compared the cerebral-activating properties of this compound with those of the cerebral metabolic enhancer calcium hopantenate and the cerebral vasodilator dihydroergotoxine . Another paper discussed the effects of treatment with bifemelane, idebenone and indeloxazine on ischemia-induced changes in monoamines and their metabolites in ischemic gerbil brains .

Biochemical Analysis

Biochemical Properties

Indeloxazine hydrochloride acts as a serotonin releasing agent, norepinephrine reuptake inhibitor, and NMDA receptor antagonist . It has been found to enhance acetylcholine release in the rat forebrain through activation of the 5-HT4 receptor via its action as a serotonin releasing agent .

Cellular Effects

This compound has been found to possess neuroprotective, anticonvulsant, and antidepressant-like effects in animal models . It has been shown to enhance acquisition of learned behavior and desynchronize spontaneous EEG in Wistar rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a serotonin releasing agent and a norepinephrine reuptake inhibitor . It also acts as an NMDA receptor antagonist . These actions contribute to its antidepressant and cerebral activating properties .

Temporal Effects in Laboratory Settings

It is known that the drug was removed from the market in 1998 due to reported lack of effectiveness .

Dosage Effects in Animal Models

It has been shown to have antidepressant-like effects in animal models .

Metabolic Pathways

This compound is rapidly metabolized in rats, with the major metabolite being the trans-indandiol analogue

Transport and Distribution

It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it localizes to various compartments within brain cells .

Preparation Methods

The synthesis of indeloxazine hydrochloride involves the reaction of 2-(3H-inden-4-yloxymethyl)morpholine with hydrochloric acid. The synthetic route includes the formation of the indenyl ether linkage and subsequent morpholine ring closure . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Indeloxazine hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHLNDPKPIPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60929-23-9 (Parent)
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60983582
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65043-22-3
Record name Indeloxazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65043-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indeloxazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065043223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDELOXAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QZ6NE84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 500 ml. of ethanolic hydrochloric acid (350 ml. of 0.5 N hydrochloric acid and 150 ml. of ethanol) was dissolved 5.0 g. of 4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine and the solution was refluxed 17 hours. After cooling the reaction mixture, ethanol was distilled away under reduced pressure until the whole volume of the reaction mixture became about 350 ml. Sodium chloride was added to the reaction mixture to cause salting out and the mixture was extracted three times each time with 200 ml. of chloroform. The chloroform extracts were combined, dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. Then, by adding acetone to the syrupy residue formed, 2.0 g. of 2-(7-indenyloxymethyl)morpholine hydrochloride was obtained as a precipitate.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
4-triphenylmethyl-2-(1-hydroxy-4-indanyloxymethyl)-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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